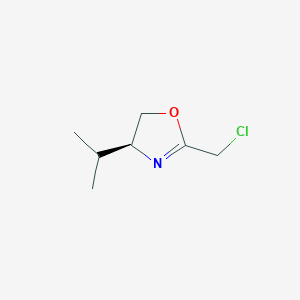
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a chiral compound with a unique structure that includes an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves the reaction of (S)-glycidol with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) in stoichiometric amounts. This reaction leads to the formation of cyclic chloromethyl sulfite or sulfate derivatives . The reaction conditions usually require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazole compound.
Scientific Research Applications
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: Another chiral compound with a similar chloromethyl group but a different ring structure.
Cyclic (4S)-chloromethyl sulfite and sulfate derivatives of (S)-glycidol: These compounds share the chloromethyl group and are used as synthetic equivalents of epichlorohydrin.
Uniqueness
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to its specific oxazole ring structure and the presence of both a chloromethyl group and an isopropyl group
Properties
CAS No. |
221196-91-4 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C7H12ClNO/c1-5(2)6-4-10-7(3-8)9-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
STHGZAOXDUOTAD-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)CCl |
Canonical SMILES |
CC(C)C1COC(=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















